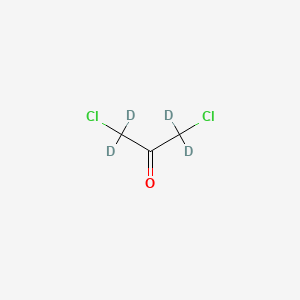

1,3-Dichloroacetone-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

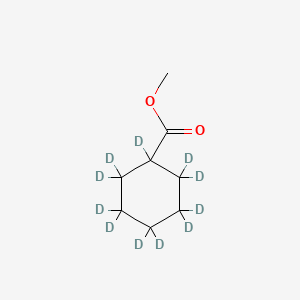

1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It is primarily used as an intermediate in the synthesis of complex multicyclic peptides .

Synthesis Analysis

1,3-Dichloroacetone-D4 is used as a reagent in the synthesis of complex multicyclic peptides . It is used as an acceptor substrate in the cross-aldol reaction with donor substrates such as acetone, cyclopentanone, and cyclohexanone .Molecular Structure Analysis

The linear formula of 1,3-Dichloroacetone-D4 is ClCH2COCH2Cl . Its molecular weight is 126.97 .Chemical Reactions Analysis

1,3-Dichloroacetone-D4 is used in the synthesis of cyclic peptides. This process involves the use of 1,3-dichloroacetone to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .Physical And Chemical Properties Analysis

1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It has a molecular weight of 126.97 .科学的研究の応用

Synthesis of Bicyclic Peptides

1,3-Dichloroacetone is used as a reagent in the synthesis of complex, multicyclic peptides. It helps link free cysteine side-chains with an acetone-like bridge via an SN2 reaction, creating novel bicyclic dimeric peptides .

Proteolytic Stability Analysis

The compound has been analyzed for proteolytic stability in human serum, with one study observing a dimeric peptide fully intact after 48 hours .

Reactions with Phosphorous Nucleophiles

It serves as a substrate for Sn-type reactions with phosphorous nucleophiles like triphenylphosphine, producing ylides that are useful starting materials for further functionalizations .

作用機序

Target of Action

The primary target of 1,3-Dichloroacetone-D4 is free cysteine side-chains in proteins . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds.

Mode of Action

1,3-Dichloroacetone-D4 interacts with its targets through an SN2 reaction . This reaction selectively links free cysteine side-chains with an acetone-like bridge, effectively creating a bond between two cysteine residues . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .

Biochemical Pathways

The SN2 reaction mediated by 1,3-Dichloroacetone-D4 affects the biochemical pathways involved in peptide dimerization . Dimerization of peptides is a strategy to increase binding affinity, potency, and/or resistance to inactivation for peptide agonists and antagonists . The creation of bicyclic dimeric peptides can lead to greater structural complexity and potentially enhanced biological activity .

Pharmacokinetics

One of the acetone-linked dimeric peptides synthesized using 1,3-dichloroacetone-d4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that peptides synthesized using 1,3-Dichloroacetone-D4 may have enhanced stability and potentially improved bioavailability.

Result of Action

The result of the action of 1,3-Dichloroacetone-D4 is the formation of bicyclic dimeric peptides . These peptides have increased structural complexity compared to their monomeric counterparts. The increased complexity could potentially enhance the peptides’ biological activity, including their binding affinity and resistance to inactivation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNMBRGCANLOEG-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloroacetone-D4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)

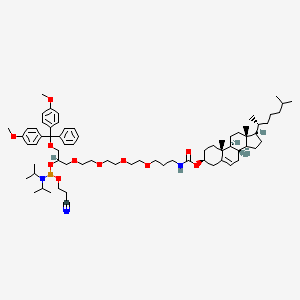

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)